molecular formula C30H47O3- B1249201 Oleanolate

Oleanolate

Cat. No. B1249201
M. Wt: 455.7 g/mol
InChI Key: MIJYXULNPSFWEK-GTOFXWBISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolate is a monocarboxylic acid anion that is the conjugate base of oleanolic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate base of an oleanolic acid.

Scientific Research Applications

Medical Functions and Applications

Oleanolic acid, derived from various plants like the Chinese flowering quince, exhibits multiple medical functions. It has shown promise in the treatment and management of chronic diseases, thanks to its therapeutic potential stemming from a wide range of biological activities (Wang Li-zhi, 2007). It is also recognized for its biological activity against multiple diseases, including dyslipidemia, diabetes, metabolic syndrome, and various types of cancer (J. Castellano et al., 2022).

Pharmacological Research and Therapeutic Potential

Oleanolic acid and its derivatives have been the focus of over 700 research articles in the past decade, highlighting their potential in pharmacological research for beneficial effects and toxicity studies, including anti-cancer therapies (Jie Liu, 2005). Ayeleso et al. (2017) emphasized the importance of oleanolic acid in the prevention and management of chronic diseases, serving as a framework for developing novel semi-synthetic triterpenoids (Taiwo Betty Ayeleso et al., 2017).

Therapeutic Applications in Chronic Diseases

Research highlights oleanolic acid's roles in preventing and treating chronic diseases, with a focus on its mechanisms of action in various study models. This includes its potential in cancer prevention and therapy, as indicated by Žiberna et al. (2017), who reviewed its molecular targets and potential in the prevention and treatment of several types of cancer (L. Žiberna et al., 2017).

Nanoparticle Formulation and Enhanced Bioavailability

Advancements in nanoparticle drug delivery systems have improved the bioavailability of oleanolic acid, offering feasible formulations for clinical applications. These enhancements address issues like poor aqueous solubility and low bioavailability, crucial for its clinical use (Meiwan Chen et al., 2011).

Cosmetic Applications and Wrinkle Reduction

Oleanolic acid has been explored for its potential in cosmetic applications, specifically in the reduction of wrinkles. An et al. (2020) developed a polymeric micelle formulation of oleanolic acid, demonstrating its efficacy in alleviating wrinkles in human subjects (Jisun An et al., 2020).

Role in Bone Health and Osteoporosis Treatment

Research has also explored oleanolic acid's potential in treating osteoporosis. Zhao et al. (2011) studied a quinoxaline derivative of oleanolic acid and found it effective in inhibiting bone resorption and preventing bone loss in ovariectomized mice (Yu Zhao et al., 2011).

properties

Product Name

Oleanolate

Molecular Formula

C30H47O3-

Molecular Weight

455.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/p-1/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MIJYXULNPSFWEK-GTOFXWBISA-M

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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